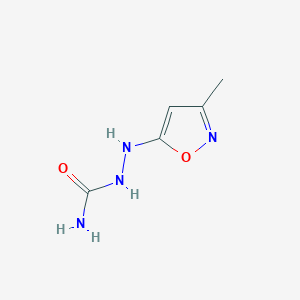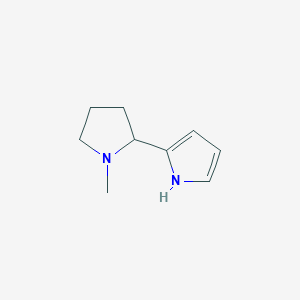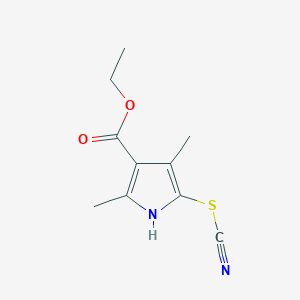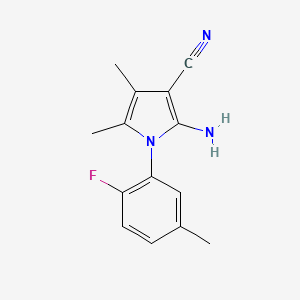
cis-{Platinum(morpholine)(thiocyanate)2}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-{Platinum(morpholine)(thiocyanate)2} is a coordination complex of platinum. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound consists of a platinum center coordinated to two thiocyanate ligands and one morpholine ligand in a cis configuration.
准备方法
The synthesis of cis-{Platinum(morpholine)(thiocyanate)2} typically involves the reaction of a platinum precursor with morpholine and thiocyanate under controlled conditions. One common method involves the use of potassium tetrachloroplatinate(II) as the platinum source. The reaction is carried out in an aqueous medium, where potassium tetrachloroplatinate(II) is reacted with morpholine and potassium thiocyanate. The reaction mixture is then heated to facilitate the formation of the desired complex. The product is isolated by filtration and purified by recrystallization .
化学反应分析
cis-{Platinum(morpholine)(thiocyanate)2} undergoes various chemical reactions, including substitution and redox reactions. In substitution reactions, the thiocyanate ligands can be replaced by other ligands such as chloride or bromide under appropriate conditions. Redox reactions involving this compound typically involve the oxidation of the platinum center. Common reagents used in these reactions include halide salts and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Chemistry: The compound is used as a precursor for the synthesis of other platinum complexes. It is also studied for its catalytic properties in various chemical reactions.
Biology: Research has explored the biological activity of this compound, including its potential as an anticancer agent. Studies have shown that it can interact with DNA and proteins, leading to cell death in certain cancer cell lines.
Medicine: Due to its potential anticancer properties, cis-{Platinum(morpholine)(thiocyanate)2} is being investigated for use in chemotherapy. Its ability to form stable complexes with biomolecules makes it a promising candidate for drug development.
作用机制
The mechanism of action of cis-{Platinum(morpholine)(thiocyanate)2} involves its interaction with cellular biomolecules. The platinum center can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound can also interact with proteins, affecting their function and stability. The specific molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes and signaling pathways involved in cell proliferation and apoptosis .
相似化合物的比较
cis-{Platinum(morpholine)(thiocyanate)2} can be compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. These compounds share similar mechanisms of action, involving the formation of DNA adducts and inhibition of DNA replication. cis-{Platinum(morpholine)(thiocyanate)2} is unique in its ligand composition, which may confer different biological and chemical properties. For example, the presence of the morpholine ligand may enhance the compound’s solubility and stability compared to other platinum complexes. Similar compounds include:
- **
属性
分子式 |
C10H16N4O2PtS2 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC 名称 |
morpholin-4-ide;platinum(4+);dithiocyanate |
InChI |
InChI=1S/2C4H8NO.2CHNS.Pt/c2*1-3-6-4-2-5-1;2*2-1-3;/h2*1-4H2;2*3H;/q2*-1;;;+4/p-2 |
InChI 键 |
PYRVNIQDQCVJJF-UHFFFAOYSA-L |
规范 SMILES |
C1COCC[N-]1.C1COCC[N-]1.C(#N)[S-].C(#N)[S-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)





![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)


![2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)
